(1,3,3-Trimethylpiperidin-2-yl)methanamine chemical structure and properties
(1,3,3-Trimethylpiperidin-2-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (1,3,3-Trimethylpiperidin-2-yl)methanamine and its Structural Class
Executive Summary
(1,3,3-Trimethylpiperidin-2-yl)methanamine represents a specific substituted piperidine, a class of heterocyclic compounds of immense importance in medicinal chemistry and drug development.[1] While literature directly pertaining to this exact molecule is sparse, its structural features—a chiral 2-(aminomethyl)piperidine core with gem-dimethyl substitution at the 3-position and N-methylation—suggest significant potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive analysis of its structure, predicted physicochemical properties, and a proposed, robust synthetic pathway. By leveraging established methodologies for the synthesis of related piperidine derivatives, we offer a technical framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the potential of this and similar molecules. The narrative emphasizes the causality behind synthetic choices, grounding protocols in established chemical principles to ensure a trustworthy and authoritative resource.
The 2-(Aminomethyl)piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to project substituents into well-defined three-dimensional space.[1] This allows for precise interaction with biological targets. The 2-(aminomethyl)piperidine motif, in particular, serves as a versatile building block, incorporating a key primary amine that can be readily functionalized or serve as a critical pharmacophoric element for receptor binding. Derivatives of this scaffold have been successfully developed as ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, underscoring their significance in modern medicinal chemistry.[2][3]
Molecular Profile of (1,3,3-Trimethylpiperidin-2-yl)methanamine
Chemical Structure and Nomenclature
The molecule is systematically named (1,3,3-trimethylpiperidin-2-yl)methanamine . Its structure consists of a piperidine ring N-methylated at position 1, featuring two methyl groups at the 3-position (a gem-dimethyl group), and a methanamine (-CH₂NH₂) substituent at the 2-position.
Caption: Chemical structure of (1,3,3-Trimethylpiperidin-2-yl)methanamine.
Stereochemistry
The presence of a substituent at the C2 position renders this carbon a chiral center. Therefore, (1,3,3-Trimethylpiperidin-2-yl)methanamine exists as a pair of enantiomers: (R)-(1,3,3-trimethylpiperidin-2-yl)methanamine and (S)-(1,3,3-trimethylpiperidin-2-yl)methanamine. The synthesis of this compound without chiral control would result in a racemic mixture, which would require subsequent resolution or asymmetric synthesis to isolate individual enantiomers. For drug development purposes, evaluation of single enantiomers is critical, as biological activity often resides in only one stereoisomer.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₂₂N₂ | Structural Analysis |
| Molecular Weight | 170.30 g/mol | Structural Analysis |
| CAS Number | Not assigned | Lack of literature prevalence |
| Boiling Point | Estimated 190-210 °C | Extrapolation from similar amines[4] |
| LogP (octanol/water) | Estimated 1.5 - 2.0 | Increased lipophilicity from methyl groups vs. simpler analogs[5] |
| pKa (most basic) | Estimated 10.0 - 10.5 | Typical for secondary amines in a piperidine ring |
| Appearance | Colorless to pale yellow liquid | Common for aliphatic amines |
A Proposed Synthetic Pathway
The synthesis of substituted piperidines can be achieved through various routes, including hetero-Diels-Alder reactions or the functionalization of pre-existing piperidine rings.[6] For the target molecule, a logical and robust approach begins with a commercially available piperidone precursor, leveraging a Strecker-type reaction followed by reduction and methylation. This pathway provides clear, controllable steps, which is paramount for reproducible synthesis in a research and development setting.
Synthetic Workflow Diagram
Caption: Proposed 5-step synthesis of the target molecule.
Rationale for Experimental Choices
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Step 1: Strecker Reaction: This classic method is a reliable way to introduce an aminonitrile group alpha to the lactam carbonyl. It constructs the C-C bond for the future methanamine side chain and introduces the nitrogen in a single, efficient step.
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Step 2: Nitrile and Lactam Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of simultaneously reducing both the nitrile to a primary amine and the lactam to a secondary amine, forming the piperidine ring. This dual reduction is highly efficient.
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Step 3: Boc Protection: The primary amine of the methanamine side chain is significantly more nucleophilic than the secondary amine of the piperidine ring. Selective protection with Di-tert-butyl dicarbonate ((Boc)₂O) is crucial. This ensures that the subsequent N-methylation occurs exclusively at the piperidine nitrogen.
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Step 4: Eschweiler-Clarke Methylation: This reaction is the gold standard for exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[7] It is a high-yielding, clean, and cost-effective method for introducing the N-methyl group onto the piperidine ring without requiring expensive or sensitive reagents.
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Step 5: Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly liberates the primary amine of the side chain to yield the final product.
Detailed Experimental Protocol (Proposed)
Step 1-2: Synthesis of (3,3-Dimethylpiperidin-2-yl)methanamine
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To a stirred solution of 3,3-Dimethyl-2-piperidone (1.0 eq) in aqueous ammonia, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
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Stir the mixture at room temperature for 24-48 hours until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous Na₂SO₄.
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Concentrate the solvent in vacuo to yield the crude aminonitrile. Caution: Handle cyanide with extreme care in a well-ventilated fume hood.
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Slowly add the crude aminonitrile dissolved in anhydrous THF to a stirred suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.
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Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield crude (3,3-Dimethylpiperidin-2-yl)methanamine.
Step 3-5: Protection, Methylation, and Deprotection
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Dissolve the crude diamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq).
-
Cool the solution to 0 °C and add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography.
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To the purified Boc-protected amine (1.0 eq), add formic acid (3.0 eq) followed by aqueous formaldehyde (3.0 eq).
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Heat the mixture to 80-90 °C for 6-12 hours. The reaction progress can be monitored by LC-MS.
-
Cool the reaction, basify with NaOH solution, and extract with an organic solvent. Dry and concentrate the organic layers to yield the N-methylated, Boc-protected intermediate.
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Dissolve the product from the previous step in DCM and add trifluoroacetic acid (TFA) (5-10 eq).
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Stir at room temperature for 1-2 hours until deprotection is complete.
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Remove the solvent and excess acid in vacuo. Dissolve the residue in water, basify with NaOH, and extract with an organic solvent.
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Dry, concentrate, and purify the final product, (1,3,3-Trimethylpiperidin-2-yl)methanamine, via distillation or column chromatography.
Analytical Characterization (Expected)
Spectroscopic analysis is essential for structural confirmation. The following data are predicted for the final compound.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.2-2.4 ppm (3H) for the N-CH₃ group.- Two singlets for the non-equivalent gem-dimethyl groups at C3 (6H total).- A complex multiplet for the C2 proton, coupled to the CH₂NH₂ protons.- Diastereotopic protons of the CH₂NH₂ group appearing as a multiplet or two separate signals.- A broad singlet for the -NH₂ protons (2H), which is D₂O exchangeable.- A series of multiplets for the remaining piperidine ring protons (C4, C5, C6). |
| ¹³C NMR | - A signal around 40-45 ppm for the N-CH₃ carbon.- A signal for the quaternary C3 carbon.- Two distinct signals for the gem-dimethyl carbons.- Signals for the C2, C4, C5, and C6 carbons of the piperidine ring.- A signal for the -CH₂- carbon of the methanamine side chain. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 171.18. |
Applications and Future Directions
The structural complexity of (1,3,3-Trimethylpiperidin-2-yl)methanamine makes it an attractive scaffold for generating compound libraries for high-throughput screening. The primary amine serves as a handle for derivatization, allowing for the attachment of various pharmacophores via amide bond formation, reductive amination, or other C-N bond-forming reactions.[3]
Given the prevalence of substituted piperidines in neuropharmacology and oncology, key areas for investigation include:
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CNS Receptor Ligands: Screening for activity at serotonin, dopamine, or opioid receptors.[2]
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Enzyme Inhibitors: Use as a core for designing inhibitors for enzymes like kinases or proteases.
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Ion Channel Modulators: Exploring potential interactions with calcium, sodium, or potassium channels.
The gem-dimethyl group at the 3-position is a particularly interesting feature. It restricts the conformational flexibility of the piperidine ring and can act as a "pharmacological chaperone," locking the molecule into a bioactive conformation. This substitution can also improve metabolic stability by blocking potential sites of oxidation. Future work should focus on the enantioselective synthesis and the systematic exploration of its derivatized chemical space to unlock its full therapeutic potential.
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